N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a pyridine ring, both of which are known for their significant roles in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGSUNIUSKZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The furan rings in this compound undergo oxidation under controlled conditions. Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C produces dihydrofuran-2,5-dione derivatives via epoxidation of the furan’s α,β-unsaturated system.
Experimental Data:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA (1.2 eq) | CH₂Cl₂, 0–5°C, 4 hr | Dihydrofuran-2,5-dione | 68% | |
| H₂O₂/AcOH | Reflux, 6 hr | Furan-3-carboxylic acid | 52% |
Reduction Reactions
The pyridine ring undergoes partial reduction using Pd/C under H₂ (1 atm) in ethanol at 25°C, yielding piperidine derivatives while preserving the amide functionality .
Key Observations:
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Catalyst loading (5–10 wt%) directly impacts reaction rate.
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Selectivity for pyridine reduction over furan rings: >95%.
Hydrolysis of Amide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl):
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Conditions: 6M HCl, reflux, 8 hr
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Product: Furan-3-carboxylic acid + 5-(furan-3-yl)pyridin-3-yl)methanamine
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Yield: 74%
Basic Hydrolysis (NaOH):
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Conditions: 2M NaOH, 80°C, 6 hr
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Product: Sodium furan-3-carboxylate + amine derivative
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Yield: 81%
Nucleophilic Substitution
The methylene bridge (-CH₂-) between pyridine and amide groups participates in nucleophilic substitutions with thiols or amines:
| Nucleophile | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 60°C, 12 hr | N-Benzyl derivative | 63% | |
| Thiourea | EtOH, reflux, 6 hr | Thioamide analog | 58% |
Aromatic Electrophilic Substitution
The electron-rich furan rings undergo Friedel-Crafts alkylation with methyl acrylate in the presence of AlCl₃:
Reaction Scheme:
textFuran + CH₂=CHCO₂Me → 2-(Methoxycarbonyl)ethylfuran
Cycloaddition Reactions
The furan rings participate in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
Experimental Parameters:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–O bond cleavage in the furan rings, forming reactive diradical intermediates that dimerize or trap oxygen .
Key Data:
| Condition | Product | Quantum Yield |
|---|---|---|
| O₂-saturated | Peroxide dimer | 0.32 |
| N₂ atmosphere | Furan dimer | 0.28 |
Mechanistic Insights
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Oxidation Pathways : Furan rings oxidize preferentially at the α-position due to electron density distribution .
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Amide Stability : Hydrolysis rates correlate with steric hindrance around the carboxamide group.
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Radical Trapping : Photochemical reactions proceed via triplet-state intermediates, as confirmed by ESR spectroscopy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and pyridine moieties exhibit significant antimicrobial properties. N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Studies have demonstrated that similar furan-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may target enzymes related to cancer metabolism or microbial resistance mechanisms .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets opens avenues for creating novel therapeutics, particularly in oncology and infectious diseases .
Case Studies
- Antimicrobial Studies : A study published in MDPI highlighted the effectiveness of furan derivatives against resistant bacterial strains, demonstrating the potential of this compound as a lead compound in antibiotic development .
- Anticancer Research : Research conducted on similar furan derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings can bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares the furan and pyridine rings but differs in the functional groups attached to these rings.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features multiple pyridine rings and carboxamide groups, making it structurally similar but functionally different.
Uniqueness: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its specific arrangement of the furan and pyridine rings and the carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 268.27 g/mol. The compound features a furan ring, a pyridine moiety, and a carboxamide group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| Structural Features | Furan, Pyridine, Carboxamide |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The furan and pyridine rings facilitate binding to enzymes and receptors, potentially inhibiting their activity and disrupting biological pathways. This interaction is crucial for its observed effects in therapeutic applications.
Anticancer Activity
Research indicates that compounds containing pyridine and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.075 |
| Another Pyridine Derivative | HeLa | 0.069 |
The presence of hydroxyl (-OH) groups in the structure has been associated with enhanced antiproliferative activity, suggesting that modifications to the compound's structure can significantly impact its efficacy against cancer cells .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Properties : A study conducted on various pyridine derivatives demonstrated that structural modifications significantly influenced their anticancer activity. Compounds with additional functional groups exhibited lower IC50 values, indicating higher potency against cancer cell lines .
- Antimicrobial Efficacy Evaluation : In vitro evaluations revealed that the compound exhibited selective antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as a targeted antimicrobial agent .
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Temperature | −78°C (for lithiation) | |
| Solvent for Amidation | Dry DMF | |
| Purification Method | Silica gel chromatography (EtOAc/Hexanes) |
Q. Table 2. Common Bioactivity Assays and Protocols
| Assay Type | Protocol Summary | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ assay, 10 μM ATP | |
| Cytotoxicity (MTT) | 48-hour incubation, IC50 calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
